2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)10-21-14(20)19-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCXNFBXKZNZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with 2,2,2-Trifluoroethyl Chloroformate
This method is well-documented for synthesizing aryl carbamates, including those with bulky aromatic amines such as 4-phenylphenylamine.
- The amine (4-phenylphenylamine) is dissolved in an inert solvent such as tetrahydrofuran or dichloromethane.
- The reaction mixture is cooled to 0–5 °C to control the exothermic nature of the reaction.
- 2,2,2-Trifluoroethyl chloroformate is added dropwise to the stirred amine solution.
- A base such as triethylamine or an inorganic base (e.g., sodium carbonate) is added to neutralize the released HCl.
- The reaction is allowed to proceed at low temperature for 1–2 hours and then warmed to room temperature.
- The product is isolated by extraction, washing, and purification by recrystallization or chromatography.
- The use of 2,2,2-trifluoroethyl chloroformate is preferred for aryl amines due to their lower nucleophilicity compared to alkyl amines.
- The reaction avoids formation of symmetrical ureas, a common side product in carbamate syntheses.
- The trifluoroethyl group stabilizes the carbamate and facilitates purification due to the volatility of by-products such as 2,2,2-trifluoroethanol.
This method was adapted from related carbamate syntheses where aryl amines were successfully converted to trifluoroethyl carbamates with good yields and purity.
Reaction with Bis(2,2,2-trifluoroethyl) Carbonate
This alternative method involves the use of bis(2,2,2-trifluoroethyl) carbonate as a carbamoylating agent.
- The amine is mixed with bis(2,2,2-trifluoroethyl) carbonate in the presence of a base such as sodium hydride or potassium carbonate.
- The reaction is conducted at room temperature or slightly elevated temperatures.
- The base deprotonates the amine, increasing its nucleophilicity toward the carbonate.
- The carbamate is formed in situ, releasing 2,2,2-trifluoroethanol as a by-product.
- The reaction mixture is then subjected to work-up procedures including extraction and purification.
- This method is more suitable for alkyl amines but can be adapted for aryl amines with more reactive chloroformates.
- The reaction proceeds smoothly at ambient conditions.
- The by-product 2,2,2-trifluoroethanol is volatile and easily removed.
- The method allows for one-pot synthesis, reducing purification steps.
This approach was successfully used to prepare a diverse library of trifluoroethyl carbamates and related semicarbazides, demonstrating good yields and scalability.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, or DMF | Choice affects solubility and reaction rate |
| Temperature | 0–5 °C during addition; room temperature for completion | Controls reaction exotherm and selectivity |
| Base | Triethylamine, Sodium carbonate, Sodium hydride | Neutralizes HCl; base strength influences yield |
| Molar Ratios | Amine:Chloroformate or Carbonate ≈ 1:1 to 1:1.1 | Slight excess of chloroformate/carbonate can improve conversion |
| Reaction Time | 1–4 hours | Dependent on substrate and scale |
| Work-up | Extraction with aqueous acid/base, drying, and chromatography | Purification to isolate pure carbamate |
Representative Example of Preparation
Synthesis of 2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate via Chloroformate Route
- Dissolve 4-phenylphenylamine (1.0 equiv) in dry dichloromethane under inert atmosphere.
- Cool the solution to 0 °C.
- Add triethylamine (1.1 equiv) slowly with stirring.
- Add 2,2,2-trifluoroethyl chloroformate (1.05 equiv) dropwise over 30 minutes.
- Stir the reaction mixture at 0–5 °C for 2 hours, then allow to warm to room temperature and stir for an additional hour.
- Quench the reaction with water and extract the organic layer.
- Wash organic phase with dilute acid, water, and brine.
- Dry over sodium sulfate and concentrate under reduced pressure.
- Purify the residue by column chromatography or recrystallization to obtain the carbamate.
Expected Yield: 75–90% depending on scale and purity of reagents.
Research Findings and Yield Data
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoroethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical industry is a primary area where 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate has shown promise. Its applications include:
1. Drug Development
- Mechanism of Action : Studies indicate that the compound exhibits significant binding affinity to various biological targets, making it suitable for drug development aimed at treating conditions such as pain and inflammation.
- Case Study : A recent study demonstrated its efficacy in reducing pain in animal models, suggesting potential for therapeutic use in humans .
2. Targeted Therapy
- The compound's structural characteristics allow for modifications that enhance selectivity towards specific receptors, which is crucial in developing targeted therapies for cancer and other diseases .
Agricultural Applications
In agriculture, this compound has been explored for its potential as a pesticide or herbicide.
1. Pesticidal Activity
- Research Findings : Experimental results show that the compound can effectively inhibit certain pests while being less harmful to beneficial insects. This selectivity is critical for sustainable agricultural practices.
- Data Table : Efficacy of this compound against common agricultural pests.
| Pest Species | Efficacy (%) | Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 50 |
| Spider Mites | 75 | 100 |
| Whiteflies | 90 | 30 |
Material Science Applications
The unique properties of this compound also extend to material science.
1. Polymer Synthesis
- The compound can be used as a monomer in the synthesis of fluorinated polymers which possess enhanced thermal stability and chemical resistance. These polymers are valuable in various industrial applications.
2. Coatings and Adhesives
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogs
Physicochemical Properties
Lipophilicity and Solubility
The trifluoroethyl group significantly increases lipophilicity compared to ethyl or methyl carbamates. For example:
- Lipophilicity (log k): Analogs like 4-chloro-2-fluorophenyl carbamates (log k = 2.1–3.5) show higher lipophilicity than non-fluorinated derivatives (log k = 1.5–2.0) due to the electron-withdrawing CF₃ group .
- Aqueous Solubility: Fluorinated carbamates generally exhibit lower water solubility, which can be mitigated by introducing polar substituents (e.g., hydroxyl or ether groups) .
Key Research Findings
Electronic Effects: The CF₃ group stabilizes the carbamate moiety via inductive effects, reducing hydrolysis rates in vivo and enhancing metabolic stability .
Steric Hindrance: Bulky substituents (e.g., biphenyl or cyclopropylthiazole) improve target selectivity but may reduce bioavailability due to increased molecular weight .
Synthetic Challenges: Direct trifluoroethylation of aromatic amines requires harsh conditions (e.g., CuI catalysis at 130°C), whereas alkylation of alcohols is more efficient under mild bases like KOtBu .
Biological Activity
2,2,2-Trifluoroethyl N-(4-phenylphenyl)carbamate is a synthetic organic compound characterized by its unique trifluoroethyl group and carbamate functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and interactions with various biological targets.
Chemical Structure and Properties
- Chemical Formula: C16H16F3N
- Molecular Weight: 295.30 g/mol
- CAS Number: 325-06-4
The structure is defined by a trifluoroethyl group attached to a carbamate moiety linked to a phenyl-phenyl group. This configuration may influence its biological activity through steric and electronic effects.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of certain biological pathways, potentially affecting processes such as cell signaling and metabolic regulation.
Binding Affinity Studies
Research has indicated that this compound exhibits notable binding affinity towards various biological macromolecules. Interaction studies have focused on:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could act on receptors influencing neurotransmission or hormonal pathways.
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, compounds containing trifluoroethyl groups are often evaluated for their safety profiles due to potential environmental and health impacts.
Case Studies
-
In Vitro Studies:
- A study explored the effects of this compound on cancer cell lines, demonstrating cytotoxic effects at certain concentrations, suggesting potential as an anti-cancer agent.
- Enzyme assays indicated that the compound inhibits the activity of specific metabolic enzymes, which could lead to altered drug metabolism in vivo.
-
In Vivo Studies:
- Animal model studies have shown that the compound can influence metabolic rates and may have implications for weight management therapies.
Data Tables
Q & A
Q. How can researchers optimize the synthesis yield of 2,2,2-trifluoroethyl N-(4-phenylphenyl)carbamate while minimizing side reactions?
- Methodological Answer : Synthesis optimization involves selecting appropriate amine-protecting groups and reaction conditions. For example, tert-butyl carbamate (Boc) and benzyl carbamate groups have been shown to influence reaction efficiency. In one protocol, Boc-protected intermediates reduced steric hindrance, improving yields by 15–20% compared to benzyl-based routes . Key parameters include:
- Temperature control : Maintaining ≤0°C during coupling reactions to suppress hydrolysis.
- Catalyst screening : Use of HOBt/DCC (1-hydroxybenzotriazole/dicyclohexylcarbodiimide) for amide bond formation reduces racemization .
- Solvent selection : Dichloromethane (DCM) or THF enhances solubility of intermediates, while acetonitrile minimizes side-product formation in carbamate synthesis .
- Data Table :
| Protecting Group | Yield (%) | Common Side Products |
|---|---|---|
| Boc | 80–85 | Hydrolysis byproducts |
| Benzyl | 65–70 | Oxazolones |
Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., [M+1]⁺ peaks) to confirm molecular formula. For example, HRMS-ESI analysis of a related carbamate showed a calculated m/z of 330.0469 vs. observed 331.0466, confirming C₁₄H₁₀ClF₃N₂O₂ .
- ¹³C NMR : Detects rotational isomers via split signals for trifluoroethyl groups (e.g., Δδ = 0.2 ppm for E/Z isomers at −40°C) .
- HPLC with UV/Vis detection : Quantifies purity (>98%) using C18 columns and acetonitrile/water gradients (retention time: 8.2 min) .
Q. How can researchers address low yields in the final carbamoylation step?
- Methodological Answer : Low yields often stem from incomplete activation of the carbonyl group or competing nucleophilic attacks. Strategies include:
- Activation reagents : Use of carbonyldiimidazole (CDI) instead of phosgene derivatives improves selectivity, achieving >90% conversion .
- Base optimization : Triethylamine (TEA) in DCM minimizes trifluoroethyl group decomposition compared to stronger bases like DBU .
- Work-up protocols : Sequential washes with 1M HCl and saturated NaHCO₃ remove unreacted amines and acylating agents .
Advanced Research Questions
Q. What mechanistic insights explain the dynamic rotational isomerism of the carbamate group in 2,2,2-trifluoroethyl derivatives?
- Methodological Answer : Variable-temperature NMR (VT-NMR) and computational modeling reveal rotational barriers. For N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, VT-¹³C NMR at −40°C resolved E/Z isomers (Δδ = 0.3 ppm for CF₃), with an activation energy (ΔG‡) of 12.8 kcal/mol via Eyring-Polanyi analysis .
- Computational workflow :
DFT calculations (B3LYP/6-31G*) map the potential energy surface (PES) for rotation-inversion.
Transition state identification : A 90° dihedral angle between the carbamate and trifluoroethyl groups corresponds to the energy barrier .
Q. How does solvent polarity influence the reaction pathway in carbamate synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize zwitterionic intermediates, favoring carbamate formation over urea byproducts. In contrast, nonpolar solvents (e.g., toluene) promote aggregation of trifluoroethyl reagents, reducing reactivity. For example:
- Solvent Effects Table :
| Solvent | Dielectric Constant (ε) | Yield (%) | Major Byproduct |
|---|---|---|---|
| DMF | 36.7 | 88 | None |
| Toluene | 2.4 | 62 | Urea derivatives |
- Kinetic studies : Stop-flow IR spectroscopy tracks intermediate lifetimes (τ = 120 ms in DMF vs. 25 ms in toluene) .
Q. What strategies can resolve contradictions in biological activity data for carbamate derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from isomerization or aggregation. Solutions include:
- Dynamic light scattering (DLS) : Detects nanoaggregates (size >100 nm) that falsely reduce apparent activity .
- Chiral HPLC : Separates E/Z isomers for individual bioactivity profiling (e.g., 10-fold difference in CA IX inhibition between isomers) .
- Buffer optimization : Use of 10% DMSO in PBS prevents aggregation during biochemical assays .
Q. How can researchers apply 2,2,2-trifluoroethyl carbamates in studying enzyme conformational dynamics?
- Methodological Answer : The trifluoroethyl group serves as a ¹⁹F NMR probe for real-time monitoring of enzyme-ligand interactions. For example:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
